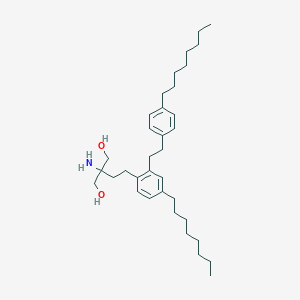

2-(4-Octylphenethyl)-fingolimod

Description

Properties

IUPAC Name |

2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVJMONXMLQUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851039-25-3 | |

| Record name | 2-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Therapeutic Potential and Preclinical Efficacy Studies of 2 4 Octylphenethyl Fingolimod Analogs

Immunomodulatory Efficacy in Animal Models of Demyelinating Disease (e.g., Experimental Autoimmune Encephalomyelitis)

The primary therapeutic application of fingolimod (B1672674) is in the treatment of relapsing-remitting multiple sclerosis (MS), an autoimmune demyelinating disease of the central nervous system (CNS). Consequently, the immunomodulatory efficacy of its analogs is often first assessed in the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many of the pathological features of MS.

Recent research has investigated novel morpholino analogs of fingolimod, namely ST-1893 and ST-1894 . These compounds are structurally derived from fingolimod, incorporating a morpholine (B109124) ring in their polar head group, and are considered analogs relevant to the 2-(4-octylphenethyl)-fingolimod chemical space due to their core structure. nih.govfrontiersin.orgveeprho.com

A key study demonstrated that both ST-1893 and ST-1894 exhibit selective activation of the sphingosine (B13886) 1-phosphate receptor 1 (S1P1), which is crucial for their immunomodulatory effects. nih.govfrontiersin.org This selectivity is a significant point of interest, as the non-selective nature of fingolimod, which also targets S1P3, S1P4, and S1P5, is associated with some of its adverse effects. researchgate.net The functional antagonism at the S1P1 receptor, leading to its internalization and degradation, results in the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the CNS. nih.govresearchgate.net

In vivo studies in mice confirmed that both ST-1893 and ST-1894 induce profound lymphopenia, a hallmark of fingolimod's mechanism of action. nih.govfrontiersin.org When evaluated in the EAE model, both compounds demonstrated significant efficacy in reducing the clinical symptoms of the disease. nih.govfrontiersin.orgveeprho.com On a molecular level, treatment with these analogs led to a reduction in T-cell infiltration into the brain and spinal cord, as well as a decrease in the levels of several inflammatory mediators within the CNS. nih.govveeprho.com

These findings suggest that S1P1-selective morpholino analogs of fingolimod, such as ST-1893 and ST-1894, hold promise as potentially safer alternatives to fingolimod for autoimmune diseases like MS. nih.govfrontiersin.org

Preclinical Efficacy of Morpholino Fingolimod Analogs in EAE

| Compound | Target | Key In Vivo Findings in EAE Model | Mechanism of Action |

|---|---|---|---|

| ST-1893 | Selective S1P1 agonist | Reduced clinical symptoms, decreased T-cell infiltration in CNS, lowered inflammatory mediators. nih.govfrontiersin.orgveeprho.com | Induces profound lymphopenia through functional antagonism of S1P1. nih.govfrontiersin.org |

| ST-1894 | Selective S1P1 agonist | Reduced clinical symptoms, decreased T-cell infiltration in CNS, lowered inflammatory mediators. nih.govfrontiersin.orgveeprho.com | Induces profound lymphopenia through functional antagonism of S1P1. nih.govfrontiersin.org |

Direct Neurobiological Effects and Neuroprotection in Preclinical Central Nervous System Models

Antineoplastic Activity and Mechanisms in Preclinical Cancer Models

The potential for repurposing fingolimod and its analogs as anticancer agents has been a subject of investigation. nih.govresearchgate.netum.edu.mynih.govchemscene.comresearchgate.net Fingolimod itself has demonstrated cytotoxic effects in various cancer cell lines and has been shown to reduce tumor burden in some animal models. researchgate.netnih.gov These effects are often attributed to mechanisms independent of S1P receptor modulation, such as the inhibition of sphingosine kinase 1 (SK1) and the activation of protein phosphatase 2A (PP2A). nih.govresearchgate.net

However, there is a lack of specific preclinical data regarding the antineoplastic activity of 2-(4-octylphenethyl)-fingolimod analogs in the scientific literature. The structural modifications inherent in these analogs could potentially alter their interaction with cancer-related signaling pathways. For instance, a non-immunosuppressive analog of fingolimod, OSU-2S, which cannot be phosphorylated, has shown enhanced cytotoxicity in certain cancer models compared to fingolimod. researchgate.net This highlights the potential for developing fingolimod analogs with potent anticancer properties. Further research is needed to explore whether 2-(4-octylphenethyl)-fingolimod analogs possess antineoplastic activity and to elucidate their mechanisms of action.

Preclinical Investigations in Models of Inflammatory Conditions beyond Autoimmunity

The immunomodulatory properties of fingolimod suggest its potential utility in a range of inflammatory conditions beyond autoimmunity. The parent compound has been explored in preclinical models of conditions such as septic shock and ischemia/reperfusion injury, where it has shown protective effects on vascular barrier integrity. frontiersin.org Additionally, fingolimod has been investigated in models of rheumatoid arthritis, systemic lupus erythematosus, and psoriasis with some positive outcomes. arvojournals.org

Specific preclinical studies on 2-(4-octylphenethyl)-fingolimod analogs in inflammatory models other than EAE are not extensively documented in the available scientific literature. Given the demonstrated efficacy of the morpholino analogs ST-1893 and ST-1894 in the EAE model, it is plausible that their potent immunomodulatory effects could be beneficial in other inflammatory contexts. nih.govfrontiersin.orgmdpi.com However, dedicated preclinical investigations are required to confirm this and to understand the therapeutic potential and mechanisms of these specific analogs in a broader range of inflammatory diseases.

Structure Activity Relationship Sar Analysis and Rational Design of 2 4 Octylphenethyl Fingolimod Analogs

Influence of Alkyl Chain Length and Substituents on S1PR Binding and Functional Activity

The lipophilic tail of fingolimod (B1672674) analogs, specifically the 4-octylphenyl group, plays a crucial role in anchoring the ligand within the S1P receptor. This hydrophobic tail inserts into a deep, aromatic, and hydrophobic binding pocket within the transmembrane (TM) helices of the S1P1 receptor. nih.gov This pocket is highly responsive to the length and shape of the alkyl chain. nih.gov

Docking studies have identified that the hydrophobic cavity of the S1P1 orthosteric binding pocket is formed by residues from TM3, TM5, TM6, and TM7. nih.gov Key aromatic residues, including F125, F210, and F273, form a cluster that interacts favorably with the alkyl tail of the ligand. nih.gov The C8 alkyl chain of fingolimod is consistently found embedded between these phenylalanine residues in docking experiments. nih.gov The interaction between the ligand's alkyl chain and this hydrophobic pocket is a primary determinant of binding affinity. While specific public data comparing a homologous series of alkyl chain lengths for 2-(4-phenethyl)-fingolimod analogs is limited, the principle established from S1P and other S1PR modulators indicates that an optimal chain length is required to maximize van der Waals interactions within this pocket. Chains that are too short may not fully occupy the pocket, leading to weaker binding, while chains that are too long may introduce steric clashes.

The phenethyl linker connects the hydrophobic tail to the central aminodiol core, and substituents on this phenyl ring can also modulate activity. The substitution pattern is critical, as the molecule adopts a specific orientation within the binding pocket. For fingolimod, the para-substitution of the octyl group is a key feature. nih.gov

Stereochemical Impact on Biological Activity and Selectivity

Fingolimod possesses a stereocenter at the C-2 position of the 2-amino-1,3-propanediol (B45262) backbone. The phosphorylation of fingolimod by sphingosine (B13886) kinase 2 is stereoselective, preferentially forming the (S)-enantiomer of fingolimod-phosphate, which is the pharmacologically active metabolite.

Computational docking studies have further elucidated the stereochemical preference of the S1P1 receptor. nih.gov The binding of the (R)- and (S)-enantiomers of fingolimod-phosphate to the S1P1 active site was simulated, revealing significant differences in binding energies. The (R)-regioisomer phosphate (B84403) of FTY720 was found to have a more favorable (lower) binding energy compared to the (S)-enantiomer. nih.gov Specifically, docking simulations showed that the unphosphorylated (S)-regioisomer of fingolimod had the least favorable binding energy. nih.gov This suggests that the precise three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the receptor's binding pocket. The stereochemistry influences not only the fit within the orthosteric site but also the potential for phosphorylation, which is a prerequisite for the activity of the prodrug.

Computational and Ligand-Based Design Approaches for Novel Analogue Development

The development of novel fingolimod analogs has been significantly advanced by computational chemistry and ligand-based design strategies. These in silico methods allow for the rational design and optimization of S1PR modulators with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Molecular Docking : Docking simulations have been instrumental in understanding how fingolimod and its derivatives bind to the S1P1 receptor. nih.govresearchgate.net These studies have helped to pinpoint the key amino acid residues involved in binding the hydrophobic tail and the polar head group, providing a structural basis for SAR. nih.gov For instance, docking confirmed that the alkyl tail resides between key phenylalanine residues (F125, F210, F273) and that the presence of the phosphate group significantly improves the binding energy. nih.gov

De Novo Design : Computational tools like LigBuilder have been used to design novel S1PR1 modulators from scratch, using the fingolimod scaffold as a template. nih.gov By analyzing the ligand-binding pocket of the S1P1 receptor, new molecules can be constructed that are predicted to have high binding affinity. nih.gov This approach led to the design of new molecules with potentially higher ligand binding affinity than fingolimod itself. nih.gov

Virtual Screening : This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific target, such as S1P1. This can accelerate the discovery of new lead compounds with diverse chemical scaffolds.

Binding Energy Calculations : Methods like the calculation of ligand binding energy can be used to compare the stability of newly designed molecules within the receptor's binding pocket relative to known ligands like fingolimod. nih.gov

These computational approaches allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. researchgate.netnih.gov

Future Research Directions and Methodological Advancements for 2 4 Octylphenethyl Fingolimod and Next Generation Sphingosine 1 Phosphate Modulators

Elucidation of Undefined Molecular and Cellular Mechanisms

Fingolimod (B1672674), a prodrug, is phosphorylated in vivo to its active form, fingolimod-phosphate, which acts as a modulator of sphingosine-1-phosphate receptors (S1PRs). Its primary, well-documented mechanism involves functional antagonism of the S1PR subtype 1 (S1PR1). This action internalizes the receptor, leading to the sequestration of lymphocytes within lymph nodes and thereby reducing their infiltration into the central nervous system.

However, the full scope of fingolimod's molecular and cellular effects remains partially undefined, presenting a critical area for future research. mdpi.com Beyond lymphocyte trafficking, preclinical studies suggest that fingolimod may induce apoptosis (programmed cell death) and modulate autophagy in various cell types. The precise signaling pathways and the S1PR-dependent or -independent nature of these actions require further investigation. A deeper understanding of these alternative mechanisms could unlock new therapeutic possibilities and provide a more complete picture of its pharmacological profile. Future studies should aim to delineate these pathways to better harness the compound's full therapeutic potential.

Development of Highly Selective S1PR Modulators with Tailored Pharmacological Profiles

The development of fingolimod highlighted the therapeutic potential of S1PR modulation. However, as a non-selective modulator, it interacts with four of the five S1PR subtypes: S1PR1, S1PR3, S1PR4, and S1PR5. This lack of selectivity has been a driving force behind the development of second-generation S1P modulators. The goal is to create compounds with pharmacological profiles tailored to specific therapeutic effects while minimizing off-target interactions.

Improving receptor subtype selectivity is paramount. For instance, interaction with S1PR1 is believed to be responsible for the primary immunomodulatory effects, while activation of other subtypes may be associated with certain side effects. mdpi.com Next-generation modulators, such as siponimod and ozanimod, have been designed for greater selectivity, primarily targeting S1PR1 and S1PR5. mdpi.com Future research will continue this trajectory, focusing on designing molecules with refined selectivity to achieve desired therapeutic outcomes with an improved safety profile. This involves a deeper understanding of the structural biology of S1P receptors and the development of computational models to predict ligand-receptor interactions.

Below is an interactive data table comparing the selectivity of various S1P receptor modulators.

| Compound Name | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Selectivity Profile |

| Fingolimod | ✓ | ✓ | ✓ | ✓ | Non-selective (1, 3, 4, 5) | |

| Siponimod | ✓ | ✓ | Selective (1, 5) | |||

| Ozanimod | ✓ | ✓ | Selective (1, 5) | |||

| Ponesimod | ✓ | Selective (1) |

Exploration of Novel Preclinical Disease Models and Target Indications

The success of S1PR modulators in treating relapsing forms of multiple sclerosis has spurred investigation into their utility for other conditions. Preclinical evidence suggests potential applications in a range of autoimmune disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

A significant future direction lies in expanding the therapeutic scope of these modulators. This requires the development and use of more sophisticated preclinical disease models that can accurately predict clinical efficacy in new indications. For example, patient-derived organoids or humanized mouse models could offer more translatable insights than traditional animal models. Exploring these compounds in models of neuroinflammatory, cardiovascular, and fibrotic diseases will be crucial. Identifying new target indications will broaden the clinical utility of both 2-(4-Octylphenethyl)-fingolimod and the next-generation S1PR modulators that follow.

Advancements in Analytical Methodologies for Detection and Quantification

Robust bioanalytical methods are essential for the preclinical and clinical development of S1PR modulators. The quantification of these compounds, particularly in biological matrices like plasma, presents unique challenges due to factors such as high protein binding and the polar, zwitterionic nature of their active phosphate (B84403) metabolites. nih.govjohnshopkins.edu

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the standard for accurate and sensitive quantification. nih.govmdpi.com Future advancements should focus on:

Improving Extraction Efficiency: Developing more efficient sample preparation techniques, such as advanced solid-phase extraction (SPE) or simplified liquid-liquid extraction (LLE) protocols, to handle complex biological samples. nih.gov

Enhancing Sensitivity: Achieving lower limits of quantification (LLOQ) to support microdosing studies and pediatric trials. mdpi.comresearchgate.net

Multiplex Assays: Creating methods capable of simultaneously quantifying the parent drug, its active phosphate metabolite, and potentially other metabolites to better understand the complete pharmacokinetic profile.

Microsampling Techniques: Adapting methods for smaller sample volumes, which is particularly beneficial in preclinical animal studies and for patient convenience.

These methodological improvements will facilitate more precise characterization of the pharmacokinetics of new and existing S1PR modulators.

Strategies for Minimizing Impurity Formation during Synthesis

Ensuring the purity and quality of the active pharmaceutical ingredient (API) is a fundamental aspect of drug development. The multi-step chemical synthesis of 2-(4-Octylphenethyl)-fingolimod can introduce various process-related impurities. bohrium.comnih.gov Regulatory bodies like the European Pharmacopoeia and United States Pharmacopeia stipulate strict limits for known impurities. bohrium.comnih.govresearchgate.net

Future research in this area must focus on proactive strategies to control impurity formation. This includes:

Impurity Profiling: Thoroughly identifying and characterizing all potential process-related impurities, including starting materials, intermediates, and by-products. bohrium.comderpharmachemica.com Some of these impurities may be potentially genotoxic, requiring stringent control. bohrium.comnih.gov

Process Optimization: Refining synthetic routes to be more efficient and to minimize the formation of side products. This involves careful selection of reagents, solvents, and reaction conditions.

Advanced Analytical Control: Developing and validating highly sensitive and specific analytical methods, such as Reverse Phase-Ultra Performance Liquid Chromatography (RP-UPLC), to detect and quantify impurities at very low levels. bohrium.comnih.gov

Mechanistic Understanding: Investigating the mechanistic pathways through which impurities are formed to rationally design control strategies. bohrium.comnih.gov

By implementing these strategies, manufacturers can ensure the consistent production of high-quality, high-purity 2-(4-Octylphenethyl)-fingolimod and next-generation S1PR modulators.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-Octylphenethyl)-fingolimod, and how do reaction conditions influence yield and purity?

- Answer : The synthesis involves Friedel-Crafts acylation, Kumada cross-coupling, and reduction of aryl alkyl ketones. For example, β-amino alcohol intermediates are critical for stereochemical control, while Kumada coupling ensures proper alkyl chain attachment. Reaction temperature and catalyst choice (e.g., palladium for coupling) significantly impact purity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Q. How is fingolimod’s sphingosine-1-phosphate (S1P) receptor modulation quantified in vitro, and what assays validate target engagement?

- Answer : Use radioligand binding assays (e.g., ³H-labeled S1P) to measure receptor affinity (Kd values). Functional assays like GTPγS binding quantify S1PR1/3/4/5 activation. For cellular models, human T-cell migration assays (e.g., transwell systems) validate receptor internalization and lymphocyte sequestration .

Q. What analytical techniques are optimal for characterizing fingolimod’s stability and degradation products?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and tandem mass spectrometry (LC-MS/MS) identify degradation products. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines assess shelf life. Note: Degradation via hydrolysis at the 1,3-diol moiety is common .

Advanced Research Questions

Q. How do contradictory findings on fingolimod’s infection risk in clinical trials inform risk-mitigation strategies for study design?

- Answer : Meta-analyses show a 12–18% increased infection risk (e.g., herpesviruses) vs. placebo. Mitigation includes:

- Stratifying patients by baseline lymphocyte counts (<0.2 × 10⁹/L requires exclusion).

- Incorporating pre-trial vaccination protocols (e.g., varicella-zoster).

- Monitoring CD4+/CD8+ subsets monthly in long-term studies .

Q. What methodological gaps exist in translating in vitro findings (e.g., PLK1 inhibition in HNSC) to in vivo models?

- Answer : In vitro studies using HNSC cell lines (e.g., CAL27) show G0/G1 arrest via PLK1 suppression (IC₅₀ = 0.5–1.2 µM). However, in vivo translation requires:

- Orthotopic xenograft models with pharmacokinetic (PK) profiling to confirm brain penetration.

- Dose optimization to balance PLK1 inhibition and S1P-mediated lymphopenia.

- Combinatorial studies with checkpoint inhibitors to address immune suppression .

Q. How should researchers address confounding variables in real-world effectiveness studies (e.g., compliance bias)?

- Answer : Use propensity score matching to adjust for baseline differences (e.g., prior DMT exposure). For compliance, leverage biomarkers like fingolimod-P (active metabolite) serum levels. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) reduce attrition bias. The Spanish Gilenya registry’s 4-year follow-up model is a template .

Data Analysis & Experimental Design

Q. What statistical approaches resolve heterogeneity in long-term safety datasets (e.g., cardiovascular events)?

- Answer : Mixed-effects models account for repeated measures (e.g., heart rate post-first dose). For rare events (e.g., AV block), Bayesian hierarchical models pool data across trials. The FREEDOMS trial used ANCOVA for annualized relapse rates, adjusting for baseline EDSS scores .

Q. How do rebound effects after fingolimod discontinuation influence trial exit protocols?

- Answer : Post-hoc analyses show a 4–8% relapse surge within 3 months post-discontinuation. Mitigation strategies include:

- Gradual tapering (e.g., 0.5 mg → 0.25 mg over 4 weeks).

- Overlapping with alternate DMTs (e.g., natalizumab) during washout.

- Extended MRI monitoring (months 1–3) for subclinical activity .

Cross-Disease Applications

Q. What preclinical models validate fingolimod’s neuroprotective effects in Alzheimer’s disease (AD)?

- Answer : In 3xTg-AD mice, oral fingolimod (1 mg/kg/day) improves spatial memory (Novel Object Location test, p < 0.005 vs. vehicle) and reduces Aβ42 plaques. PK/PD studies confirm CNS bioavailability (brain/plasma ratio = 0.8). Combine with Morris water maze and tau hyperphosphorylation assays (AT8 antibody) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.